molecular formula C14H31NO B14378702 3-(Undecylamino)propan-1-ol CAS No. 88090-01-1

3-(Undecylamino)propan-1-ol

Cat. No.: B14378702
CAS No.: 88090-01-1
M. Wt: 229.40 g/mol
InChI Key: ZUSUMJQTXDOTNA-UHFFFAOYSA-N
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Description

3-(Undecylamino)propan-1-ol is an organic compound with the molecular formula C14H31NO. It is a member of the class of propanolamines, characterized by the presence of a hydroxy group (-OH) at the first carbon and an amino group (-NH2) at the third carbon of the propane chain. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Undecylamino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with undecylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3-chloropropan-1-ol and undecylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Procedure: The mixture is heated under reflux for several hours to ensure complete reaction.

    Product: This compound is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Undecylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Undecylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Properties

CAS No.

88090-01-1

Molecular Formula

C14H31NO

Molecular Weight

229.40 g/mol

IUPAC Name

3-(undecylamino)propan-1-ol

InChI

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16/h15-16H,2-14H2,1H3

InChI Key

ZUSUMJQTXDOTNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCCO

Origin of Product

United States

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